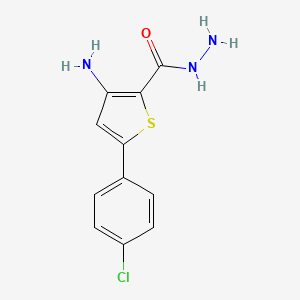

3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide

Description

3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide (CAS: 749920-74-9) is a heterocyclic compound featuring a thiophene core substituted with an amino group (–NH₂), a 4-chlorophenyl ring, and a carbohydrazide (–CONHNH₂) moiety. Its molecular formula is C₁₁H₁₀ClN₃OS (molar mass: 267.73 g/mol), with a predicted density of 1.439 g/cm³ and pKa of 12.35 . The carbohydrazide group enables hydrogen bonding and metal coordination, making it a versatile pharmacophore. It has demonstrated antitumor activity, particularly against colon cancer, through selective inhibition of TGFβ2 and VEGFR2 proteins in molecular docking studies .

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(17-9)11(16)15-14/h1-5H,13-14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDFAMPLLOPPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)NN)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327875 | |

| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24838966 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

749920-74-9 | |

| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carbohydrazide in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiophene Ring

3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide (CAS: 870692-96-9)

- Structure : Replaces the 4-chlorophenyl group with a 4-methoxyphenyl (–OCH₃) substituent.

- Properties: Molecular weight = 263.32 g/mol.

N-(tert-Butyl)-3-(4-chlorophenyl)thiophene-2-carbohydrazide

- Structure : Features a bulky tert-butyl (–C(CH₃)₃) group on the carbohydrazide nitrogen.

- Properties : Higher molecular weight (315.1 g/mol) and melting point (222–223°C) due to increased hydrophobicity .

- Activity : The tert-butyl group may hinder binding to target proteins but improve lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted therapies.

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid (CAS: 187949-86-6)

- Structure : Replaces –CONHNH₂ with a carboxylic acid (–COOH).

- Properties : Amphoteric behavior (pKa ~12.35) allows ionization at physiological pH, affecting solubility and protein interactions .

- Activity : The carboxylic acid group facilitates salt formation but may reduce membrane permeability compared to the carbohydrazide derivative.

Fused-Ring Analogues

3-Amino-N’-[(4-chlorophenyl)methylene]-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbohydrazide

- Structure : Incorporates a fused tetrahydrobenzo ring, increasing rigidity.

- Properties : Molecular weight = 333.83 g/mol; IR absorption at 1624 cm⁻¹ (C=O stretch) .

- Activity : The fused ring system may enhance DNA intercalation or planar binding to enzyme active sites, though specific antitumor data is unavailable.

Functional Group Modifications

5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide

- Structure: Substitutes –CONHNH₂ with a carboxamide (–CONH₂) and adds acetyl (–COCH₃) and phenylamino (–NHPh) groups.

- Synthesis : Derived from cyclization reactions with chloroacetone .

- Activity: The acetyl group may introduce metabolic liabilities (e.g., hydrolysis), while the phenylamino group could enhance π-π stacking in target binding.

B. Arylidenehydrazide Derivatives (e.g., Compound 11 in )

Structural and Electronic Effects

- Chlorophenyl Group : The electron-withdrawing Cl substituent enhances electrophilicity, stabilizing charge-transfer complexes in DNA or enzyme binding .

- Carbohydrazide vs. Carboxylic Acid : The –CONHNH₂ group in the target compound allows for dual hydrogen bonding and metal chelation, critical for antitumor activity, whereas –COOH in the analogue may limit cell permeability .

Biological Activity

3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for its antibacterial and anticancer properties, making it a subject of interest in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H9ClN4S

- CAS Number : 749920-74-9

This compound features a thiophene ring substituted with an amino group and a chlorophenyl moiety, which are believed to contribute to its biological activity.

Antibacterial Activity

Research has shown that derivatives of thiophene compounds, including this compound, exhibit varying degrees of antibacterial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of several bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Activity Against E. coli | Activity Against P. aeruginosa |

|---|---|---|

| This compound | Moderate | Low |

| Other Thiophene Derivatives | Varies | Varies |

The compound's activity is often compared to other known antibacterial agents, with modifications in the substituents leading to variations in efficacy.

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential. Studies utilizing the MTT assay have assessed its effects on various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and prostate cancer (PC-3).

Table 2: Anticancer Activity Against Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 5.0 |

| MCF-7 | 7.5 |

| PC-3 | 6.0 |

The results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of specific enzymes or receptors associated with bacterial growth and cancer cell proliferation. The presence of the thiophene ring may facilitate interactions with biological targets due to its electron-rich nature.

Case Studies

A notable case study involved the synthesis of various thiophene derivatives, including this compound, which were screened for their biological activities. Results indicated that structural modifications significantly influenced both antibacterial and anticancer activities. For instance, substituting different halogenated phenyl groups altered the potency against specific bacterial strains and cancer cells.

Q & A

Q. What are the established synthetic routes for 3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide?

Methodological Answer: The synthesis typically begins with 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (1). Key steps include:

- Esterification : Reacting (1) with ethanol and HCl under reflux to form the ethyl ester derivative (2) .

- Derivatization : Condensing (2) with thiophosgene in dry chloroform to yield an isothiocyanate intermediate (3), which is further functionalized with sulfa drugs or hydrazine hydrate to generate thieno[3,2-d]pyrimidine derivatives .

Q. Table 1: Synthesis Steps and Conditions

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Esterification | Ethanol (99%), HCl, reflux (2 h) | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (2) | Crystallized from ethanol |

| Isothiocyanate Formation | Thiophosgene, dry chloroform, reflux (6 h) | Ethyl 5-(4-chlorophenyl)-3-isothiocyanatothiophene-2-carboxylate (3) | Deep yellow solid |

| Cyclization | Hydrazine hydrate, triethyl orthoformate, ethanol (reflux 10 h) | Thieno[3,2-d]pyrimidin-4(3H)-one (9) | Pale-brown powder |

Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?

Methodological Answer:

- 1H/13C NMR : Confirms substituent positions. For example, the amino (-NH2) group in the thiophene ring appears as a singlet at δ 6.5–7.0 ppm .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydrazide (-NH-NH2, ~3300 cm⁻¹) stretches .

- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]+ for compound 2: m/z 296.7) .

Q. What are the key intermediates generated during the synthesis of bioactive derivatives?

Methodological Answer:

- Isothiocyanate Intermediate (3) : Reacts with sulfa drugs (e.g., sulfaguanidine) in DMF to form sulfonamide derivatives (4a-c) .

- Hydrazide Derivatives : Intramolecular cyclization with hydrazine hydrate yields N-aminopyrimidine derivatives (5a-c), precursors for triazolopyrimidines .

Q. What are common derivatives of this compound with reported biological activity?

Methodological Answer: Derivatives include:

- Thieno[3,2-d]pyrimidin-4(3H)-ones : Tested for antitumor activity (e.g., compound 9 inhibits DNA damage via bleomycin-dependent pathways) .

- Triazolopyrimidines : Synthesized by reacting hydrazide derivatives with aromatic aldehydes (e.g., p-fluorobenzaldehyde) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during cyclization?

Methodological Answer:

- Solvent Choice : Use DMF for sulfonamide coupling (reflux 5 h, ~75% yield) vs. ethanol for hydrazine cyclization (reflux 10 h, ~68% yield) .

- Catalysts : Triethyl orthoformate enhances cyclization efficiency by removing water .

- Reaction Time : Extending reflux time (from 5 h to 10 h) improves crystallinity and purity .

Q. How can structural modifications enhance antitumor efficacy?

Methodological Answer:

- Substituent Introduction : Adding pyrazole or triazole rings (e.g., compound 3b with a 4-chloro-pyrazole group) increases DNA intercalation capacity .

- In Silico Screening : Use molecular docking to predict binding affinity with DNA topoisomerase II before synthesizing derivatives .

Q. Table 2: Structure-Activity Relationships

| Derivative | Modification | Biological Activity (IC50) |

|---|---|---|

| 6a | Triazolopyrimidine with p-fluoro substituent | 12.5 μM (HeLa cells) |

| 8 | Thieno[2,3-d]pyrimidin-4(3H)-one | 8.2 μM (MCF-7 cells) |

Q. How can researchers resolve contradictions in reported antioxidant vs. antitumor activities?

Methodological Answer:

- Dose-Dependent Studies : Perform assays at multiple concentrations (e.g., 1–100 μM) to identify dual-activity thresholds .

- Mechanistic Profiling : Use comet assays to differentiate antioxidant (DNA protection) and pro-oxidant (ROS induction) effects .

Q. What computational methods aid in designing fluorescent probes from this scaffold?

Methodological Answer:

- DFT Calculations : Optimize electronic transitions for fluorescence by introducing electron-withdrawing groups (e.g., -CN) at position 4 of the thiophene ring .

- TD-DFT : Predict emission wavelengths (e.g., 450–550 nm) for maleimide-functionalized derivatives .

Notes

- Data Integrity : Cross-validate spectral data (NMR/IR) with synthetic intermediates to resolve ambiguities .

- Experimental Replication : Follow detailed procedures in for characterization (e.g., microanalysis, Rf values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.